Nortriptyline N-Ethyl Carbamate

Description

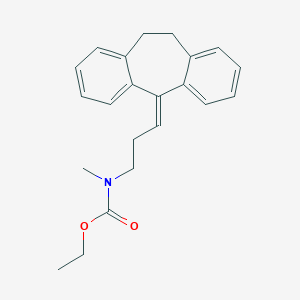

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-3-25-22(24)23(2)16-8-13-21-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)21/h4-7,9-13H,3,8,14-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMJVVWLCYRSBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501124048 | |

| Record name | Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501124048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16234-88-1 | |

| Record name | Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16234-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nortriptyline ethyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016234881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501124048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, [3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORTRIPTYLINE ETHYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4921R9O54D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Nortriptyline N-Ethyl Carbamate (CAS 16234-88-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortriptyline N-Ethyl Carbamate, with the CAS number 16234-88-1, is primarily known as a process impurity and metabolite of the tricyclic antidepressant, Nortriptyline.[1][2][3] As a reference standard, it plays a crucial role in the quality control and impurity profiling of Nortriptyline drug products.[4] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and its relationship to the parent drug, Nortriptyline. Due to the limited publicly available research on this specific carbamate derivative, this guide also outlines hypothetical experimental workflows and signaling pathways based on the known pharmacology of Nortriptyline to guide future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and supplier information.[3][5][6]

| Property | Value | Reference(s) |

| CAS Number | 16234-88-1 | [3][5][6] |

| Molecular Formula | C₂₂H₂₅NO₂ | [3][5][6] |

| Molecular Weight | 335.44 g/mol | [5] |

| IUPAC Name | ethyl (3-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)propyl)(methyl)carbamate | [6] |

| Synonyms | Nortriptyline EP Impurity G, Nortriptyline Impurity G | [8] |

| Appearance | Solid (form may vary) | |

| Solubility | Data not publicly available | |

| Melting Point | Data not publicly available | |

| Boiling Point | Data not publicly available |

Relationship to Nortriptyline and Potential Pharmacological Relevance

Nortriptyline is a second-generation tricyclic antidepressant that functions primarily as a norepinephrine and, to a lesser extent, serotonin reuptake inhibitor.[8][9] This inhibition of neurotransmitter reuptake in the synaptic cleft is the primary mechanism behind its antidepressant effects.[9] Nortriptyline also exhibits antagonist activity at various other receptors, including histaminergic, cholinergic, and adrenergic receptors.[8][9]

This compound is a derivative of Nortriptyline where the secondary amine has been modified to an N-ethyl carbamate. This structural change is significant as the secondary amine of Nortriptyline is crucial for its interaction with the norepinephrine and serotonin transporters. The presence of the bulky and less basic carbamate group would likely alter the binding affinity and activity at these transporters.

Hypothetical Signaling Pathway

The following diagram illustrates the established signaling pathway of Nortriptyline. It is hypothesized that this compound, if it possesses any activity, would interact with the same targets, albeit with different potency.

Caption: Hypothetical interaction of Nortriptyline and its N-Ethyl Carbamate derivative.

Experimental Protocols

As there are no specific experimental protocols published for the synthesis and biological evaluation of this compound, this section outlines general methodologies that would be appropriate for its study.

Synthesis

A plausible synthetic route to this compound would involve the reaction of Nortriptyline with ethyl chloroformate in the presence of a suitable base.

General Procedure:

-

Dissolve Nortriptyline in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of ethyl chloroformate in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The following diagram illustrates a generalized workflow for the synthesis and purification of a small molecule like this compound.

Caption: A generalized workflow for chemical synthesis and purification.

In Vitro Pharmacological Evaluation

To determine the biological activity of this compound, a series of in vitro assays would be necessary.

4.2.1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity of the compound for the human norepinephrine transporter (hNET) and human serotonin transporter (hSERT).

-

Methodology:

-

Prepare cell membranes from cell lines stably expressing hNET or hSERT.

-

Incubate the membranes with a radiolabeled ligand (e.g., [³H]nisoxetine for hNET, [³H]citalopram for hSERT) and varying concentrations of this compound.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki values from the IC50 values determined from concentration-response curves.

-

4.2.2. Neurotransmitter Reuptake Assays:

-

Objective: To measure the functional inhibition of norepinephrine and serotonin reuptake.

-

Methodology:

-

Use synaptosomes prepared from rat brain tissue or cell lines expressing hNET or hSERT.

-

Pre-incubate the synaptosomes or cells with varying concentrations of this compound.

-

Add radiolabeled neurotransmitter ([³H]norepinephrine or [³H]serotonin).

-

After a short incubation period, terminate the uptake by rapid filtration and washing.

-

Measure the radioactivity accumulated in the synaptosomes or cells.

-

Determine the IC50 values for the inhibition of reuptake.

-

The logical relationship for assessing the potential activity of a Nortriptyline derivative is depicted in the following diagram.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. In vitro anticancer effect of tricyclic antidepressant nortriptyline on multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Nortriptyline ethyl carbamate | C22H25NO2 | CID 27766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NORTRIPTYLINE | 72-69-5 [chemicalbook.com]

- 8. veeprho.com [veeprho.com]

- 9. Nortriptyline - Wikipedia [en.wikipedia.org]

Nortriptyline N-Ethyl Carbamate: A Technical Guide to a Key Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortriptyline, a second-generation tricyclic antidepressant, is a cornerstone in the management of major depressive disorder. As with any pharmaceutical active ingredient, the control of impurities is of paramount importance to ensure its safety, efficacy, and quality. One such impurity of note is Nortriptyline N-Ethyl Carbamate, also identified in the European Pharmacopoeia (EP) as Nortriptyline Impurity G.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, potential formation pathways, analytical detection, and toxicological considerations based on available data.

Chemical Profile and Identification

A clear understanding of the impurity's chemical characteristics is fundamental for its detection and control.

| Characteristic | Information |

| Chemical Name | Ethyl [3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]methylcarbamate[2][3] |

| Synonyms | This compound, Nortriptyline EP Impurity G[1][2] |

| CAS Number | 16234-88-1[2] |

| Molecular Formula | C22H25NO2[1][2] |

| Molecular Weight | 335.44 g/mol [1] |

Formation Pathway

The emergence of this compound is likely a result of a carbamoylation reaction during the synthesis or storage of nortriptyline, particularly in the presence of ethanol and a carbamoylating agent. This suggests a process-related origin for this impurity. A plausible, though not definitively established, pathway is illustrated below.

Caption: Plausible formation pathway of this compound.

Regulatory Landscape and Acceptance Criteria

The control of impurities is a critical aspect of pharmaceutical quality, governed by international guidelines such as those from the International Council for Harmonisation (ICH).[4][5][6][7] The ICH Q3A(R2) guideline provides a framework for the qualification and control of impurities in new drug substances.[6][7]

While this compound is listed as a specified impurity in the European Pharmacopoeia (Nortriptyline Impurity G), specific quantitative limits for this impurity are not publicly available in the monograph. In the absence of a specific limit, the general principles of impurity qualification as outlined in ICH guidelines would apply. These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance.[4][6][7]

Table of ICH Q3A(R2) Thresholds

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Note: These are general thresholds and may not be directly applicable without consulting the specific marketing authorization for a nortriptyline-containing product.

Analytical Methodologies

The detection and quantification of this compound require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of related substances in nortriptyline.

Proposed HPLC Method (General Approach)

While a specific validated method for this compound was not found in the public domain, a general approach based on methods for other nortriptyline impurities can be proposed.

Table of Proposed HPLC Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 230-254 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Experimental Workflow for Method Development and Validation

The development and validation of a suitable analytical method would follow a structured workflow.

Caption: Workflow for analytical method development and validation.

Toxicological Assessment

General Principles of Impurity Toxicology

The toxicological evaluation of a pharmaceutical impurity follows a risk-based approach.[8][9] The primary concern is often genotoxicity. For non-genotoxic impurities, the qualification threshold is based on the dose administered in nonclinical and clinical studies.

In Silico Assessment

In the absence of experimental data, in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to predict the potential toxicity, particularly genotoxicity, of an impurity based on its chemical structure.

Read-Across Analysis

A read-across analysis could be performed by comparing the structure of this compound to structurally similar compounds with known toxicological profiles. However, the unique carbamate moiety attached to the nortriptyline backbone may limit the availability of suitable analogues.

Experimental Toxicological Studies

If the impurity exceeds the qualification threshold and cannot be justified by other means, experimental toxicological studies may be necessary. These could include:

-

Genotoxicity assays: (e.g., Ames test, in vitro and in vivo micronucleus tests)

-

General toxicity studies: (e.g., repeat-dose toxicity studies in a relevant animal species)

Caption: Logical workflow for toxicological assessment of an impurity.

Conclusion

This compound is a recognized impurity of nortriptyline that requires careful monitoring and control. While specific regulatory limits and detailed experimental protocols are not widely published, this guide provides a framework for understanding its significance. Adherence to ICH guidelines for impurity qualification, coupled with the development of robust analytical methods and a thorough toxicological risk assessment, are essential for ensuring the quality and safety of nortriptyline-containing drug products. Further research into the precise formation mechanisms and toxicological profile of this impurity would be beneficial for the pharmaceutical industry.

References

- 1. Nortriptyline Hydrochloride EP Impurity G - Protheragen [protheragen.ai]

- 2. Nortriptyline ethyl carbamate | C22H25NO2 | CID 27766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl [3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)propyl]methylcarbamate [lgcstandards.com]

- 4. jpionline.org [jpionline.org]

- 5. scribd.com [scribd.com]

- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 8. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 9. pharmafocusasia.com [pharmafocusasia.com]

Unraveling the Genesis of a Synthesis Impurity: A Technical Guide to Nortriptyline N-Ethyl Carbamate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Nortriptyline N-Ethyl Carbamate, a compound identified as a process-related impurity in the synthesis of the well-established tricyclic antidepressant, Nortriptyline Hydrochloride. This document elucidates the origin, chemical properties, and potential, though uncharacterized, pharmacological context of this specific carbamate derivative. All information is presented to facilitate a deeper understanding for professionals engaged in pharmaceutical research and development.

Discovery and Origin: An Impurity Born from Synthesis

This compound is not a compound that was intentionally discovered or developed for therapeutic purposes. Instead, its origin is intrinsically linked to the manufacturing process of Nortriptyline. It is recognized as an impurity that can arise during the synthesis of Nortriptyline Hydrochloride.[1][2]

The most common synthetic route to Nortriptyline involves the N-demethylation of its precursor, Amitriptyline. A widely employed method for this chemical transformation utilizes reagents such as ethyl chloroformate. In this reaction, the tertiary amine of Amitriptyline reacts with ethyl chloroformate to form an N-ethyl carbamate intermediate. Subsequent hydrolysis of this intermediate is intended to yield the secondary amine, Nortriptyline.

However, if this hydrolysis step is incomplete or if side reactions occur, the stable this compound can persist as a process-related impurity in the final drug substance.

Proposed Synthesis Pathway and Formation of the Impurity

The formation of this compound can be visualized as a key step in a multi-stage synthesis process. The following diagram illustrates the conversion of Amitriptyline to Nortriptyline and the point at which the carbamate impurity is generated.

Caption: Synthesis of Nortriptyline from Amitriptyline, highlighting the formation of the N-Ethyl Carbamate intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. This data is essential for the identification and characterization of this impurity in pharmaceutical preparations.

| Property | Value |

| CAS Number | 16234-88-1 |

| Molecular Formula | C₂₂H₂₅NO₂ |

| Molecular Weight | 335.44 g/mol |

| IUPAC Name | Ethyl (3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl)(methyl)carbamate |

| Synonyms | Nortriptyline Impurity G, Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate |

| Physical Description | Solid (presumed) |

| Solubility | Not explicitly documented in reviewed literature |

Pharmacological Context: Inferences from the Parent Compound

There is no direct research available on the pharmacological activity of this compound. As a process impurity, it has not been the subject of dedicated preclinical or clinical investigation. However, its structural similarity to the active pharmaceutical ingredient, Nortriptyline, allows for some informed postulations.

The therapeutic effects of Nortriptyline are primarily attributed to its ability to inhibit the reuptake of the neurotransmitters norepinephrine and, to a lesser extent, serotonin, at the presynaptic neuronal membrane.[3][4] This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

It is plausible that this compound, retaining the core tricyclic structure, might exhibit some affinity for the same monoamine transporters. However, the presence of the N-ethyl carbamate moiety would significantly alter its physicochemical properties, including its polarity and ability to cross the blood-brain barrier, likely resulting in a different pharmacological profile compared to Nortriptyline. Without experimental data, any potential activity remains speculative.

Established Signaling Pathway of Nortriptyline

The following diagram illustrates the established mechanism of action of Nortriptyline, which provides a theoretical framework for considering the potential, albeit unconfirmed, biological interactions of its N-ethyl carbamate derivative.

Caption: Mechanism of action of Nortriptyline, involving the inhibition of norepinephrine and serotonin reuptake.

Experimental Protocols

As this compound is an impurity, there are no specific experimental protocols for its synthesis or evaluation as a primary subject in the public domain. The relevant methodologies would be those employed for the synthesis of Nortriptyline and the analytical techniques used for impurity profiling in pharmaceuticals.

General Synthesis of Nortriptyline via Demethylation of Amitriptyline

A general procedure for the N-demethylation of Amitriptyline using ethyl chloroformate would involve the following steps:

-

Reaction: Amitriptyline is dissolved in an appropriate aprotic solvent (e.g., toluene, dichloromethane). Ethyl chloroformate is added, often in the presence of a base (e.g., triethylamine, potassium carbonate) to neutralize the generated hydrochloric acid. The reaction mixture is typically heated to drive the formation of the carbamate intermediate.

-

Hydrolysis: The resulting this compound intermediate is then subjected to hydrolysis. This is commonly achieved by heating with a strong base (e.g., potassium hydroxide) in a suitable solvent such as ethanol or ethylene glycol.

-

Work-up and Purification: Following hydrolysis, the reaction mixture is worked up to isolate the crude Nortriptyline. This typically involves extraction and washing steps. The final product is then purified, often by crystallization of its hydrochloride salt.

Analytical Detection

The detection and quantification of this compound as an impurity in Nortriptyline Hydrochloride would typically be performed using high-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV-Vis or mass spectrometry). A reference standard of this compound would be required for accurate identification and quantification.

Conclusion

This compound is a tangible example of a process-related impurity that can arise during the synthesis of a widely used pharmaceutical, Nortriptyline. Its existence underscores the critical importance of robust process control and analytical characterization in drug manufacturing. While devoid of a direct therapeutic application, the study of such impurities is vital for ensuring the safety, quality, and efficacy of the final drug product. This guide provides a foundational understanding of the origin and chemical nature of this compound for professionals in the pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation [organic-chemistry.org]

- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO1993003370A1 - Reagents and methods for the quantification of amitriptyline or nortriptyline in biological fluids - Google Patents [patents.google.com]

Pharmacological Profile of Nortriptyline Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortriptyline, a second-generation tricyclic antidepressant, is a cornerstone in the management of major depressive disorder and neuropathic pain.[1] As with any pharmaceutical agent, the presence of impurities in the active pharmaceutical ingredient (API) is a critical consideration for safety, efficacy, and regulatory compliance. These impurities can originate from the synthetic process, degradation of the drug substance over time, or interaction with packaging materials.[2] Understanding the pharmacological and toxicological profile of these impurities is paramount to ensure patient safety and product quality. This guide provides a comprehensive overview of the known and potential impurities of nortriptyline, their pharmacological activities, and the experimental methodologies used for their evaluation.

Pharmacological Profile of Nortriptyline

Nortriptyline primarily exerts its therapeutic effects by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the synaptic cleft.[3] This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission. Additionally, nortriptyline exhibits antagonist activity at several other receptors, which contributes to both its therapeutic effects and side-effect profile.

Known Impurities and Their Pharmacological Significance

Several impurities have been identified in nortriptyline drug substances. These are often designated by letters in pharmacopeial monographs (e.g., Impurity A, E, F). The pharmacological and toxicological relevance of these impurities varies significantly.

N-Nitroso Nortriptyline

N-Nitroso Nortriptyline is a nitrosamine impurity that can form through the reaction of the secondary amine in the nortriptyline molecule with nitrosating agents.[4] Nitrosamines are a class of compounds that are of significant concern due to their potential carcinogenic properties.[4]

Toxicological Profile: N-Nitroso Nortriptyline has been identified as a potent genotoxic and mutagenic compound.[5][6] In vitro studies using human TK6 cells have shown that it induces concentration-dependent increases in micronuclei following metabolic activation.[6][7] It has also tested positive in the Enhanced Ames Test (EAT).[6] These findings indicate that N-Nitroso Nortriptyline has the potential to cause DNA damage and mutations, which are linked to carcinogenicity.

| Impurity | Pharmacological/Toxicological Endpoint | Value/Result | Species/System |

| N-Nitroso Nortriptyline | Genotoxicity | Positive in in vitro micronucleus assay[6][7] | Human TK6 cells |

| Mutagenicity | Positive in Enhanced Ames Test (EAT)[6] | Salmonella typhimurium |

Nortriptyline Impurity E (Cyclobenzaprine)

Nortriptyline Impurity E is identified as Cyclobenzaprine, a well-known muscle relaxant.[8][9] Its presence as an impurity is significant as it possesses its own distinct and potent pharmacological profile.

Pharmacological Profile: Cyclobenzaprine is structurally similar to tricyclic antidepressants and shares some of their pharmacological properties.[10] It acts as an antagonist at several G-protein coupled receptors, including serotonergic (5-HT2A, 5-HT2C), histaminergic (H1), and muscarinic acetylcholine receptors.[10] Its muscle relaxant effects are thought to be mediated through actions on the central nervous system.[11]

| Impurity | Target Receptor/Transporter | Binding Affinity (Ki, nM) |

| Nortriptyline Impurity E (Cyclobenzaprine) | Serotonin Transporter (SERT) | 13[10] |

| Norepinephrine Transporter (NET) | 39[10] | |

| 5-HT2A Receptor | 2.1[10] | |

| 5-HT2C Receptor | 1.3[10] | |

| Histamine H1 Receptor | 1.2[10] | |

| Muscarinic M1 Receptor | 13[10] | |

| α1A-Adrenergic Receptor | 26[10] |

Toxicological Profile: The oral LD50 of cyclobenzaprine in mice is 338 mg/kg and in rats is 425 mg/kg.[12] Overdose can lead to drowsiness, tachycardia, and in severe cases, cardiac arrhythmias and seizures.[10]

| Impurity | Toxicological Endpoint | Value | Species |

| Nortriptyline Impurity E (Cyclobenzaprine) | Oral LD50 | 338 mg/kg[12] | Mouse |

| Oral LD50 | 425 mg/kg[12] | Rat |

Nortriptyline Impurity F (Amitriptyline)

Nortriptyline Impurity F is identified as Amitriptyline, the parent drug from which nortriptyline is an active metabolite.[8][13] Amitriptyline itself is a potent tricyclic antidepressant with a well-characterized pharmacological profile.

Pharmacological Profile: Amitriptyline is a potent inhibitor of both serotonin and norepinephrine reuptake.[7] It also has strong antagonistic activity at muscarinic, histaminergic, and α-adrenergic receptors, which contributes to its side-effect profile, including dry mouth, sedation, and orthostatic hypotension.[7][14]

| Impurity | Target Receptor/Transporter | Binding Affinity (Ki, nM) |

| Nortriptyline Impurity F (Amitriptyline) | Serotonin Transporter (SERT) | 4.3[7] |

| Norepinephrine Transporter (NET) | 35.5[7] | |

| 5-HT2A Receptor | 1.4[7] | |

| 5-HT2C Receptor | 1.0[7] | |

| Histamine H1 Receptor | 0.9[7] | |

| Muscarinic M1 Receptor | 1.1[7] | |

| α1A-Adrenergic Receptor | 2.8[7] |

Toxicological Profile: The potentially lethal dose of amitriptyline in children is as low as 15 mg/kg.[15] In adults, ingestions of 750 mg have been associated with severe toxicity.[16] Overdose can lead to life-threatening cardiac arrhythmias, seizures, and coma.[16]

| Impurity | Toxicological Endpoint | Value | Species |

| Nortriptyline Impurity F (Amitriptyline) | Potentially Lethal Dose | 15 mg/kg[15] | Human (Child) |

Nortriptyline Impurity A (Dibenzosuberone)

Nortriptyline Impurity A is identified as Dibenzosuberone.[17][18] This compound is a key intermediate in the synthesis of many tricyclic antidepressants.[19]

Pharmacological and Toxicological Profile: Limited specific pharmacological data is available for Dibenzosuberone in public literature. Toxicological data indicates a relatively low acute toxicity profile.

| Impurity | Toxicological Endpoint | Value | Species |

| Nortriptyline Impurity A (Dibenzosuberone) | Oral LD50 | 2511 mg/kg[20] | Rabbit |

| Dermal LD50 | >2000 mg/kg[20] | Rat |

Other Identified Impurities

Other impurities such as Nortriptyline EP Impurity G (10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol) and Nortriptyline EP Impurity H (5-Prop-2-en-1-ylidene-10,11-dihydro-5H-dibenzo[a,d][21]annulene) have been identified.[14][21][22][23][24] However, there is a lack of publicly available, specific quantitative pharmacological or toxicological data for these compounds. Their potential biological activity would need to be assessed based on their structural similarity to nortriptyline and other tricyclic compounds.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to determine the pharmacological and toxicological profiles of nortriptyline and its impurities.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Principle: A radiolabeled ligand with known affinity for the target is incubated with a preparation of the target (e.g., cell membranes expressing the receptor). A competing unlabeled compound (the impurity) is added at various concentrations. The ability of the impurity to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is calculated.[13]

Generalized Protocol:

-

Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.[25]

-

Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram for the serotonin transporter) and varying concentrations of the test compound (impurity).[25]

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.[13]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the impurity that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[25]

Radioligand Binding Assay Workflow

In Vitro Micronucleus Assay

This assay is used to assess the genotoxic potential of a compound by detecting the formation of micronuclei in cultured cells.

Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their presence indicates that the compound may have caused chromosomal damage.[5]

Generalized Protocol:

-

Cell Culture and Treatment: A suitable cell line (e.g., human lymphocytes or CHO cells) is cultured and exposed to various concentrations of the test compound (impurity) for a defined period.[10]

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[5]

-

Cell Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa).[10]

-

Microscopic Analysis: The frequency of micronucleated binucleated cells is determined by microscopic examination.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for genotoxicity.[10]

In Vitro Micronucleus Assay Workflow

hERG Channel Assay

This assay is crucial for assessing the risk of a compound causing drug-induced QT prolongation, a potentially fatal cardiac arrhythmia.

Principle: The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can delay repolarization, leading to QT interval prolongation. This assay measures the effect of a compound on the current flowing through the hERG channel.[2]

Generalized Protocol (Automated Patch Clamp):

-

Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.[4]

-

Cell Preparation: Cells are prepared and placed in the automated patch clamp system.

-

Electrophysiological Recording: A specific voltage protocol is applied to the cells to elicit hERG channel currents, which are recorded.[11]

-

Compound Application: The test compound (impurity) is applied to the cells at various concentrations.

-

Data Acquisition and Analysis: The effect of the compound on the hERG current is measured, and an IC50 value is determined. A lower IC50 value indicates a higher potential for hERG channel inhibition and QT prolongation.[11]

hERG Channel Assay Workflow

Signaling Pathways

The primary mechanism of action of nortriptyline and many of its pharmacologically active impurities involves the modulation of monoaminergic signaling pathways.

Monoamine Reuptake Inhibition Pathway

Conclusion

The comprehensive pharmacological and toxicological profiling of nortriptyline impurities is a critical component of ensuring the safety and efficacy of this important medication. While data is available for some of the more well-known impurities that are themselves drug molecules (Cyclobenzaprine and Amitriptyline), and for impurities of high toxicological concern (N-Nitroso Nortriptyline), there is a notable lack of publicly available data for many other identified process-related impurities and degradation products. This underscores the importance of robust internal qualification and safety assessment by manufacturers, in line with regulatory guidelines. For researchers and drug development professionals, a thorough understanding of the potential biological activities of these impurities is essential for risk assessment and the development of appropriate control strategies.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System [moleculardevices.com]

- 5. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 6. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Amitriptyline - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. tandfonline.com [tandfonline.com]

- 10. criver.com [criver.com]

- 11. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 12. Dibenzosuberone CAS 1210-35-1 | 803559 [merckmillipore.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Elavil (Amitriptyline): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 15. emedicine.medscape.com [emedicine.medscape.com]

- 16. Amitriptyline hydrochloride (UK PID) [inchem.org]

- 17. clearsynth.com [clearsynth.com]

- 18. allmpus.com [allmpus.com]

- 19. researchgate.net [researchgate.net]

- 20. Page loading... [wap.guidechem.com]

- 21. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Amitriptyline EP Impurity G (Nortriptyline EP Impurity I) [lgcstandards.com]

- 23. fda.gov [fda.gov]

- 24. pharmaceresearch.com [pharmaceresearch.com]

- 25. giffordbioscience.com [giffordbioscience.com]

In Silico Prediction of Nortriptyline N-Ethyl Carbamate Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The safety assessment of active pharmaceutical ingredients (APIs) and their impurities is a critical component of drug development. Nortriptyline N-Ethyl Carbamate, an impurity of the tricyclic antidepressant Nortriptyline, currently lacks a comprehensive toxicological profile. This technical guide outlines a robust in silico workflow to predict the potential toxicity of this compound. By leveraging quantitative structure-activity relationship (QSAR) models, molecular docking, and publicly available toxicogenomic data, this approach provides a cost-effective and ethically sound preliminary risk assessment. This document details the proposed experimental protocols, data presentation strategies, and visual workflows to guide researchers in the computational evaluation of this and similar pharmaceutical impurities.

Introduction

Tricyclic antidepressants (TCAs) like nortriptyline are known to have a narrow therapeutic window and a range of potential toxic effects, primarily targeting the cardiovascular and central nervous systems.[1][2] The toxicological profile of impurities, such as this compound, is often uncharacterized. In silico toxicology offers a powerful suite of computational tools to predict the adverse effects of chemicals, reducing the reliance on animal testing and enabling early-stage risk assessment.[3] This guide presents a hypothetical, yet methodologically rigorous, in silico approach to predict the toxicity of this compound, in line with regulatory guidance on the assessment of pharmaceutical impurities.[4][5]

Predicted Physicochemical and Toxicological Endpoints

An initial in silico assessment involves the prediction of key physicochemical properties and a range of toxicological endpoints. These predictions are generated using various QSAR and machine learning models available through open-source and commercial software platforms. The following tables summarize the types of quantitative data that would be generated in such an assessment.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Software |

| Molecular Weight | 335.45 g/mol | --- |

| LogP | 5.3 | XLogP3 |

| Water Solubility | -5.5 log(mol/L) | ALOGPS |

| pKa (most basic) | 8.5 (estimated) | MarvinSketch |

| Polar Surface Area | 29.5 Ų | E-Dragon |

Table 2: Predicted ADME-Tox Profile of this compound

| Parameter | Prediction | Confidence | Model/Platform |

| Absorption | |||

| Human Intestinal Absorption | High | 85% | SwissADME |

| Caco-2 Permeability | High | 78% | pkCSM |

| Distribution | |||

| BBB Permeability | Yes | 75% | SwissADME |

| CNS Permeability | High | 82% | pkCSM |

| Plasma Protein Binding | >90% | 91% | ProTox-II |

| Metabolism | |||

| CYP2D6 Substrate | Yes | 88% | SwissADME |

| CYP3A4 Substrate | Yes | 76% | SwissADME |

| Excretion | |||

| Renal OCT2 Substrate | No | 65% | pkCSM |

| Toxicity | |||

| Ames Mutagenicity | Negative | 72% | T.E.S.T. |

| Carcinogenicity | Potential | 60% | VEGA QSAR |

| hERG Inhibition | High Risk | 89% | ProTox-II |

| Hepatotoxicity | Probable | 78% | DILIrank |

| Skin Sensitization | Low Risk | 65% | Toxtree |

| Oral LD50 (rat) | 350 mg/kg | 70% | T.E.S.T. |

Detailed Experimental Protocols

This section outlines the step-by-step methodologies for a comprehensive in silico toxicity prediction of this compound.

Protocol 1: QSAR-Based Toxicity Prediction

Objective: To predict a range of toxicity endpoints using established QSAR models.

Materials:

-

2D structure of this compound in SDF or SMILES format.

-

Access to at least two complementary QSAR modeling platforms (one expert rule-based and one statistical-based) as recommended by ICH M7 guidelines.[4]

-

Public toxicology databases for data comparison: PubChem, ChemIDplus, ToxCast/Tox21.[9][10]

Procedure:

-

Structure Input: Obtain the canonical SMILES or draw the 2D structure of this compound.

-

Model Selection: Within each software platform, select a comprehensive suite of toxicity endpoint models, including but not limited to:

-

Genotoxicity (Ames mutagenicity)

-

Carcinogenicity

-

Cardiotoxicity (hERG inhibition)

-

Hepatotoxicity (DILI)

-

Developmental and Reproductive Toxicity (DART)

-

Skin Sensitization

-

Acute Oral Toxicity (LD50)

-

-

Prediction Execution: Run the predictions for each selected endpoint on both the expert rule-based and statistical-based platforms.

-

Results Collation: Record the prediction outcome (e.g., positive/negative, toxic/non-toxic) and any associated confidence scores or probability values for each model.

-

Cross-Platform Comparison: Compare the results from the different QSAR platforms. A consensus prediction (agreement between both types of models) provides higher confidence. Discrepancies should be noted for further investigation.

-

Data Interpretation: Analyze the predictions in the context of the known toxicology of nortriptyline and other TCAs. For expert rule-based systems, identify any structural alerts that triggered a positive prediction.

Protocol 2: Molecular Docking for Target-Specific Toxicity

Objective: To investigate the binding potential of this compound to key protein targets associated with the known toxicity of tricyclic antidepressants.

Materials:

-

3D structure of this compound (generated and energy-minimized using software like Avogadro or Chem3D).

-

Crystal structures of relevant protein targets obtained from the Protein Data Bank (PDB). Key targets for TCAs include:

-

Sodium Channels (e.g., Nav1.5 - PDB ID: 6UZ0)

-

hERG Potassium Channel (Cryo-EM structure, e.g., PDB ID: 5VA1)

-

Muscarinic Acetylcholine Receptors (e.g., M1 - PDB ID: 5CXV)

-

Alpha-1 Adrenergic Receptors (e.g., α1A - PDB ID: 5ZUD)

-

-

Molecular docking software: AutoDock Vina, PyRx, or similar.

-

Visualization software: PyMOL or UCSF Chimera.

Procedure:

-

Ligand Preparation: Prepare the 3D structure of this compound by adding hydrogens, assigning partial charges, and defining rotatable bonds.

-

Receptor Preparation: Prepare the PDB structures of the target proteins by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.

-

Binding Site Definition: Identify the active binding site of each receptor, typically based on the location of the co-crystallized native ligand or through literature review. Define the grid box for docking to encompass this site.

-

Molecular Docking: Perform docking simulations to predict the binding affinity (in kcal/mol) and binding pose of this compound within the active site of each target protein.

-

Pose Analysis: Visualize and analyze the top-ranked docking poses. Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

-

Affinity Comparison: Compare the predicted binding affinities to those of nortriptyline (if available from literature or docked under the same conditions) to estimate the relative potential for target-mediated toxicity. A stronger predicted binding affinity may suggest a higher risk.

Protocol 3: Prediction of Metabolites and Their Toxicity

Objective: To predict the likely metabolites of this compound and assess their potential toxicity.

Materials:

-

2D structure of this compound.

-

Metabolism prediction software (e.g., SMARTCyp,[6] BioTransformer, Meteor Nexus).

-

QSAR software as described in Protocol 3.1.

Procedure:

-

Metabolite Prediction: Input the structure of this compound into the metabolism prediction software to generate a list of plausible phase I and phase II metabolites. The software simulates common metabolic reactions such as hydroxylation, N-dealkylation, and glucuronidation.[11]

-

Metabolite Structure Extraction: Obtain the 2D structures (SMILES) of the top-ranked predicted metabolites.

-

Toxicity Prediction of Metabolites: For each predicted metabolite, repeat the QSAR-based toxicity prediction workflow as outlined in Protocol 3.1.

-

Comparative Analysis: Compare the predicted toxicity profiles of the metabolites to that of the parent compound. A metabolite predicted to be more toxic than the parent compound is a significant concern, a phenomenon known as bioactivation.[12]

Mandatory Visualizations

Experimental and Logical Workflows

Caption: General workflow for the in silico toxicity prediction of a pharmaceutical impurity.

Signaling and Metabolic Pathways

Caption: Key signaling pathways involved in tricyclic antidepressant toxicity.[1][13][14]

Caption: Predicted metabolic pathways for this compound.

Conclusion

The in silico workflow detailed in this guide provides a comprehensive framework for the preliminary toxicity assessment of this compound. By integrating QSAR modeling, molecular docking, and metabolite prediction, this approach allows for the identification of potential toxicological liabilities before resorting to costly and time-consuming in vitro or in vivo studies. The results of such an assessment can guide further analytical testing, inform risk management strategies for pharmaceutical impurities, and ultimately contribute to the development of safer medicines. It is imperative that all in silico predictions are interpreted with a clear understanding of their statistical limitations and are used as part of a weight-of-evidence approach to safety assessment.

References

- 1. Clinical Practice Guidelines : Tricyclic Antidepressant (TCA) Poisoning [rch.org.au]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 7. epa.gov [epa.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. TOXRIC: a comprehensive database of toxicological data and benchmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Consideration of predicted small-molecule metabolites in computational toxicology - Digital Discovery (RSC Publishing) DOI:10.1039/D1DD00018G [pubs.rsc.org]

- 13. litfl.com [litfl.com]

- 14. Tricyclic antidepressant overdose - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Stability and Degradation Pathways of Nortriptyline N-Ethyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in publicly available literature regarding the stability and degradation of Nortriptyline N-Ethyl Carbamate. This guide synthesizes information on the degradation of related compounds, namely nortriptyline and other carbamates, to propose likely stability characteristics and degradation pathways. The experimental protocols described are based on established methods for stability testing of analogous chemical structures.

Introduction

This compound is an impurity and a derivative of Nortriptyline[1][2], a well-known tricyclic antidepressant. Understanding the stability and degradation of such compounds is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products. Degradation products can potentially be inactive, less active, or even toxic. This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of this compound under various stress conditions.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | Ethyl [3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]methylcarbamate[3] |

| CAS Number | 16234-88-1[1][3][4] |

| Molecular Formula | C22H25NO2[2][4][5] |

| Molecular Weight | 335.44 g/mol [2][4] |

Potential Degradation Pathways

The degradation of this compound is likely to be influenced by the lability of the carbamate functional group and the susceptibility of the nortriptyline core to oxidation and photodegradation. The primary degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for carbamates.[6][7][8][9] The ester and amide bonds within the carbamate functional group are susceptible to cleavage under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbamate can hydrolyze to yield nortriptyline, ethanol, and carbon dioxide.

-

Base-Catalyzed Hydrolysis: In basic media, the carbamate can undergo saponification to form a carbamate salt, which can further decompose. The hydrolysis of N,N-disubstituted carbamates is generally slower than that of N-monosubstituted carbamates.[7]

dot

Caption: Proposed Hydrolytic Degradation of this compound.

Oxidative Degradation

The nortriptyline moiety is susceptible to oxidation. Forced degradation studies on nortriptyline hydrochloride have shown degradation in the presence of hydrogen peroxide.[10][11][12] Potential sites of oxidation include the tertiary amine and the benzylic carbons of the dibenzocycloheptene ring system.

-

N-Oxidation: The nitrogen atom of the carbamate can be oxidized to form an N-oxide derivative.

-

Hydroxylation: The aromatic rings and the benzylic positions of the tricyclic system can undergo hydroxylation. Studies on amitriptyline, a related compound, show hydroxylation as a key metabolic and degradation pathway.[13][14]

dot

Caption: Proposed Oxidative Degradation Pathways.

Photodegradation

Many carbamates and tricyclic antidepressants are known to be sensitive to light.[15][16][17] Photodegradation can lead to a variety of complex reactions, including cleavage of the carbamate bond and transformations of the aromatic system.

-

Photo-Fries Rearrangement: Aromatic carbamates can undergo photo-Fries rearrangement.[15]

-

Cleavage of the Carbamate Bond: Photolytic cleavage can lead to the formation of nortriptyline and other radical species.[16][17]

-

Photosensitized Degradation: In the presence of photosensitizers, such as fulvic acids found in natural waters, the degradation of nortriptyline can be accelerated.[14]

dot

Caption: Potential Photodegradation Pathways.

Thermal Degradation

Thermal degradation of carbamates can occur at elevated temperatures, often leading to the formation of isocyanates and alcohols.[18][19][20] The stability of carbamates to thermal stress varies depending on their structure. Studies on aminosilicone carbamates have shown that higher temperatures, longer reaction times, and the presence of CO2 can increase degradation.[21][22] Forced degradation studies on nortriptyline HCl have been conducted at elevated temperatures (e.g., 80°C), indicating its susceptibility to thermal stress.[10][11]

dot

Caption: Proposed Thermal Degradation Pathway.

Summary of Quantitative Data from Related Compounds

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |

| Acidic | 1N HCl | 3 hours | 80°C | 44% | [10] |

| Basic | 1N NaOH | 3 hours | 80°C | 66% | [10] |

| Oxidative | 30% H2O2 | 48 hours | Room Temp | 48% | [10] |

| Oxidative | 30% H2O2 | 1 hour | 60°C | 9.9% | [11] |

| Thermal | - | 24 hours | - | Significant | [10] |

| Thermal | - | 2 hours | 80°C | No degradation | [11] |

| Photolytic | Direct Sunlight | 24 hours | - | Significant | [10] |

Note: The conflicting thermal degradation data highlights the importance of specific experimental conditions.

Recommended Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a series of forced degradation studies should be conducted according to ICH guidelines.

Forced Degradation (Stress Testing)

Objective: To identify likely degradation products and establish degradation pathways.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 1N HCl.

-

Reflux the mixture at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Neutralize the solution before analysis.

-

-

Basic Hydrolysis:

-

Mix the stock solution with an equal volume of 1N NaOH.

-

Reflux the mixture at 80°C for a specified period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 30% H2O2.

-

Keep the mixture at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period.

-

-

Thermal Degradation:

-

Expose the solid drug substance to dry heat in a controlled oven (e.g., 80°C, 105°C) for a specified period.

-

Also, expose the drug solution to heat.

-

-

Photostability:

-

Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

Use a suitable photostability chamber. A control sample should be protected from light.

-

dot

Caption: Workflow for Forced Degradation Studies.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, Mass Spectrometry), is required.

-

Chromatographic System: A reverse-phase C18 column is often suitable for separating nortriptyline and its related compounds.[11][23][24]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) should be optimized to achieve separation of the parent compound from all degradation products.[23][24]

-

Detection:

-

UV Detection: Wavelength selection should be based on the UV spectrum of this compound and its potential degradants. A wavelength of around 220 nm has been used for nortriptyline.[11][23]

-

Mass Spectrometry (MS): LC-MS/MS is invaluable for the identification and structural elucidation of unknown degradation products by providing molecular weight and fragmentation information.

-

Conclusion

The stability of this compound is a critical aspect that requires thorough investigation. Based on the chemistry of carbamates and the nortriptyline structure, the compound is likely susceptible to degradation via hydrolysis, oxidation, photolysis, and thermal stress. The proposed degradation pathways and experimental protocols in this guide provide a robust framework for researchers and drug development professionals to design and execute comprehensive stability studies. The development and validation of a stability-indicating analytical method are paramount for accurately assessing the stability profile and ensuring the quality and safety of any formulation containing this compound.

References

- 1. This compound | 16234-88-1 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Nortriptyline ethyl carbamate | C22H25NO2 | CID 27766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - Nortriptyline ethyl carbamate (C22H25NO2) [pubchemlite.lcsb.uni.lu]

- 6. Hydrolysis of a carbamate triggered by coordination of metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. actachemscand.org [actachemscand.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. ijcps.org [ijcps.org]

- 11. researchgate.net [researchgate.net]

- 12. ijprs.com [ijprs.com]

- 13. mdpi.com [mdpi.com]

- 14. Photosensitized Degradation of Amitriptyline and Its Active Metabolite Nortriptyline in Aqueous Fulvic Acid Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lib3.dss.go.th [lib3.dss.go.th]

- 17. Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media [iris.unito.it]

- 18. mdpi.com [mdpi.com]

- 19. View of Obtaining Isocyanates Through Thermal Decomposition of Carbamates [scientifictrends.org]

- 20. The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. The Development and Validation of Stability Indicating Analytical Method for Determination of Nortriptyline in Nortriptyline HCl Tablets by Liquid Chromatography | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analysis of Nortriptyline and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The primary analytical methods for nortriptyline quantification include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods for Nortriptyline

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of nortriptyline in various matrices.

Quantitative Data Summary for Nortriptyline Analysis by HPLC:

| Parameter | HPLC with UV Detection | HPLC with Particle Beam Mass Spectrometry (PBMS) |

| Limit of Detection (LOD) | 10 ng/g[3] | 5 ng/g[3] |

| Linearity Range | 10-1000 ng/g[3] | 10-1000 ng/g[3] |

| Recovery | 47% at 50 ng/g[3] | Not Reported |

| Internal Standard | Imipramine[3] | Imipramine[3] |

Experimental Protocol: HPLC-UV/PBMS for Nortriptyline in Human Plasma [3]

This method allows for the selective and sensitive determination of nortriptyline.

1. Sample Preparation (Three-Step Solvent Extraction):

- To 1 mL of plasma, add an internal standard (Imipramine).

- Perform a three-step liquid-liquid extraction using an appropriate organic solvent.

- Evaporate the final organic layer to dryness.

- Reconstitute the residue in the mobile phase for injection.

2. HPLC Conditions:

- Column: Silica column

- Mobile Phase: Acetonitrile-0.1 M ammonium acetate (94:6, v/v)

- Flow Rate: 1.0 mL/min (typical, may require optimization)

- Injection Volume: 20 µL (typical, may require optimization)

- Detection: UV detector at an appropriate wavelength (e.g., 239 nm) or a Particle Beam Mass Spectrometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of nortriptyline and its metabolites.

Quantitative Data Summary for Nortriptyline Analysis by LC-MS/MS:

| Parameter | Value | Reference |

| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL | [4] |

| Linearity Range | LLOQ to 40 ng/mL | [4] |

| Precision (CV%) | < 7.1% (<16% at LLOQ) | [4] |

| Accuracy | 92-114% | [4] |

| Recovery | ≥ 90% | [4] |

| Internal Standard | Carbamazepine | [5] |

Experimental Protocol: LC-MS/MS for Nortriptyline in Human Plasma [4][5]

1. Sample Preparation (Protein Precipitation): [4]

- To a plasma sample, add a protein precipitating agent (e.g., acetonitrile).

- Vortex to mix.

- Centrifuge to pellet the precipitated proteins.

- Transfer the supernatant for analysis.

2. LC-MS/MS Conditions:

- Column: C18 column (e.g., HyPURITY C18)[5]

- Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. A common isocratic mobile phase is 20 mM ammonium acetate:acetonitrile (20:80, v/v).[5]

- Flow Rate: 0.50 mL/min[5]

- Injection Volume: 10 µL (typical)

- Ionization Mode: Electrospray Ionization (ESI), positive mode[4]

- MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for nortriptyline and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of nortriptyline, often requiring derivatization to improve volatility and chromatographic properties.

Quantitative Data Summary for Nortriptyline Analysis by GC-MS:

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.5 ng/mL | [6] |

| Linearity | Linear over a 100-fold concentration range | [6] |

| Internal Standard | Deuterated nortriptyline analog | [6] |

Experimental Protocol: GC-MS for Nortriptyline in Human Plasma [6][7]

1. Sample Preparation and Derivatization: [8]

- Extract nortriptyline from plasma using a suitable solvent extraction method.

- Evaporate the solvent.

- Derivatize the dried extract with an agent like trifluoroacetic anhydride to improve volatility.[8]

- Reconstitute the derivatized sample in a suitable solvent for injection.

2. GC-MS Conditions:

- Column: A non-polar or medium-polarity capillary column.

- Carrier Gas: Helium or Isobutane[7]

- Injection Mode: Splitless

- Temperature Program: An optimized temperature ramp to ensure good separation.

- Ionization Mode: Chemical Ionization (CI) or Electron Ionization (EI).[7][9]

- MS Detection: Selective Ion Monitoring (SIM) of characteristic ions for nortriptyline and its deuterated internal standard.[7]

Adaptation of Methods for Nortriptyline N-Ethyl Carbamate

The analytical methods described for nortriptyline can be adapted for the detection of this compound with the following considerations:

-

Chromatography: The addition of the N-ethyl carbamate group will increase the polarity and molecular weight of the molecule compared to nortriptyline.

-

For HPLC and LC-MS/MS: The retention time will likely change. The gradient or isocratic mobile phase composition may need to be adjusted to achieve optimal separation from nortriptyline and other impurities. A different stationary phase might also be considered.

-

For GC-MS: The volatility of this compound will be different. The necessity and type of derivatization will need to be evaluated. The GC temperature program will likely require optimization.

-

-

Mass Spectrometry: The precursor and product ions for this compound will be different from those of nortriptyline.

-

The molecular weight of this compound is 335.45 g/mol . The precursor ion in positive mode ESI-MS would be expected at m/z 336.2 [M+H]+.

-

Fragmentation studies (product ion scans) will be necessary to identify the most abundant and specific product ions for use in MRM transitions for LC-MS/MS or SIM for GC-MS.

-

Visualizations

Caption: HPLC experimental workflow.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 16234-88-1 [chemicalbook.com]

- 3. Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative determination of amitriptyline and its principal metabolite, nortriptyline, by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential interference of cyclobenzaprine and norcyclobenzaprine with HPLC measurement of amitriptyline and nortriptyline: resolution by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note and Protocol for the Separation of Nortriptyline and its Impurities by HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the effective separation of the tricyclic antidepressant Nortriptyline from its potential impurities and degradation products. The described protocol is designed to be a stability-indicating assay, crucial for the quality control and stability testing of Nortriptyline in pharmaceutical formulations.

Introduction

Nortriptyline is a widely used medication for the treatment of depression and other neurological disorders. During its synthesis, storage, and formulation, various impurities and degradation products can arise. It is imperative to have a robust analytical method to separate and quantify these related substances to ensure the safety and efficacy of the drug product. This application note details a reversed-phase HPLC (RP-HPLC) method that provides excellent resolution between Nortriptyline and its known impurities.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the separation is presented in Table 1.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 7.5) in a ratio of 50:50 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 239 nm |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Run Time | Approximately 20 minutes |

Experimental Protocol

This section outlines the step-by-step procedure for preparing solutions and performing the HPLC analysis.

Materials and Reagents

-

Nortriptyline Hydrochloride Reference Standard

-

Known Nortriptyline impurity standards (e.g., 10-Hydroxynortriptyline, Dibenzosuberone)

-

Acetonitrile (HPLC grade)

-

Potassium Dihydrogen Phosphate (analytical grade)

-

Orthophosphoric Acid (analytical grade)

-

Water (HPLC grade)

Preparation of Solutions

1. Phosphate Buffer (pH 7.5):

- Dissolve a sufficient amount of Potassium Dihydrogen Phosphate in HPLC grade water to make a 25 mM solution.

- Adjust the pH to 7.5 with a dilute solution of Potassium Hydroxide or Orthophosphoric Acid.

- Filter the buffer solution through a 0.45 µm membrane filter.

2. Mobile Phase:

- Mix the filtered Phosphate Buffer (pH 7.5) and Acetonitrile in a 50:50 (v/v) ratio.

- Degas the mobile phase using sonication or vacuum filtration before use.

3. Standard Solution Preparation:

- Accurately weigh and dissolve an appropriate amount of Nortriptyline Hydrochloride reference standard in the mobile phase to obtain a final concentration of 100 µg/mL.

4. Impurity Stock Solution:

- Accurately weigh and dissolve known Nortriptyline impurities in the mobile phase to prepare individual or mixed stock solutions at a suitable concentration (e.g., 100 µg/mL).

5. Spiked Sample Solution (for method development and validation):

- Prepare a solution of Nortriptyline Hydrochloride (e.g., 100 µg/mL) and spike it with known impurities at a level relevant to specification limits (e.g., 0.1-1% of the Nortriptyline concentration).

6. Sample Preparation (from a dosage form):

- For tablets, accurately weigh and crush a number of tablets to obtain a fine powder.

- Transfer an amount of powder equivalent to a single dose of Nortriptyline into a volumetric flask.

- Add a suitable volume of mobile phase, sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient, and then dilute to the mark with the mobile phase.

- Filter the solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Analysis

-

Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Set the column oven temperature to 30°C and the UV detector wavelength to 239 nm.

-

Inject a blank (mobile phase) to ensure the absence of interfering peaks.

-

Inject the standard solution to determine the retention time and response of Nortriptyline.

-

Inject the spiked sample solution to confirm the separation of Nortriptyline from its impurities.

-

Inject the sample solution to determine the purity of the Nortriptyline sample.

Data Presentation

The performance of the HPLC method is summarized in the following tables.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (Nortriptyline) | ≤ 2.0 | 1.2 |

| Theoretical Plates (Nortriptyline) | ≥ 2000 | > 5000 |

| Resolution (between Nortriptyline and closest eluting impurity) | ≥ 2.0 | > 3.0 |

| %RSD for replicate injections of standard | ≤ 2.0% | < 1.0% |

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 200 µg/mL |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | 0.15 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (%RSD) | < 2.0% |

Visualization of the Experimental Workflow

The logical flow of the analytical procedure is depicted in the following diagram.

Caption: Workflow for the HPLC analysis of Nortriptyline and its impurities.

Conclusion

The described RP-HPLC method is simple, precise, accurate, and stability-indicating for the separation and quantification of Nortriptyline and its impurities. The method is suitable for routine quality control analysis of bulk drug and pharmaceutical formulations. The provided protocol and validation data demonstrate the robustness and reliability of the method for its intended purpose. Researchers and drug development professionals can adapt this method for their specific needs in the analysis of Nortriptyline.

Application Note: Quantitative Analysis of Nortriptyline N-Ethyl Carbamate in Human Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortriptyline, a second-generation tricyclic antidepressant, is primarily used in the management of major depressive disorder. Its metabolism and the formation of various derivatives are of significant interest in pharmacokinetic and toxicological studies. Nortriptyline N-Ethyl Carbamate is a derivative of nortriptyline, and its quantification in biological matrices is essential for understanding its pharmacological profile. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is designed to be robust and reliable for research and drug development applications.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound quantification.

Materials and Methods

Reagents and Materials

-

This compound (CAS: 16234-88-1) reference standard

-

Nortriptyline-d3 hydrochloride (CAS: 203784-52-5) internal standard (IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-